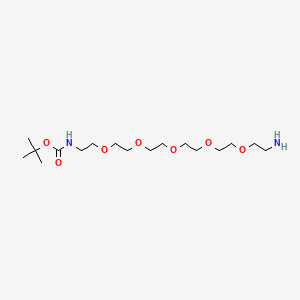

tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate

Vue d'ensemble

Description

t-boc-N-amido-PEG5-Amine: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an amino group and a tert-butoxycarbonyl (Boc) protected amino group. The compound is often used as a linker in the synthesis of various molecules, including proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer in the compound increases its solubility in aqueous media.

Applications De Recherche Scientifique

Key Applications

-

Drug Development

- Drug Conjugation : The reactive amino group allows for the conjugation of drugs to proteins or peptides, enhancing their pharmacokinetic properties and targeting capabilities. By linking therapeutic agents to t-Boc-N-amido-PEG5-Amine, researchers can improve solubility and reduce toxicity, leading to more effective treatments .

- PROTAC Synthesis : This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to target specific proteins for degradation, offering a novel approach in drug design .

-

Bioconjugation

- NHS Ester Formation : t-Boc-N-amido-PEG5-Amine can be converted into an NHS ester, facilitating the labeling of primary amines on proteins and oligonucleotides. This application is crucial for creating bioconjugates that can be used in diagnostics and therapeutics .

- Click Chemistry : The compound can also participate in click chemistry reactions due to its azide derivatives, allowing for the formation of stable triazole linkages with alkyne-bearing molecules. This versatility is essential for developing complex biomolecular architectures .

-

Nanotechnology

- Nanoparticle Functionalization : In nanotechnology, t-Boc-N-amido-PEG5-Amine is used to modify nanoparticles for improved biocompatibility and targeted delivery. The PEGylation process enhances the stability of nanoparticles in biological environments .

- Drug Delivery Systems : PEG-based linkers are integral in designing drug delivery systems that can release therapeutic agents in a controlled manner. The hydrophilic nature of PEG helps maintain solubility and prolongs circulation time in vivo .

-

Material Science

- Polymer Synthesis : The compound can act as a building block for synthesizing new polymeric materials with tailored properties for specific applications, such as coatings or scaffolds in tissue engineering .

- Functional Coatings : It is also used in developing polyethylene glycol-modified functional coatings that enhance surface properties such as hydrophilicity and biocompatibility .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating anticancer drugs with t-Boc-N-amido-PEG5-Amine significantly improved their solubility and reduced cytotoxicity compared to non-PEGylated counterparts. This resulted in enhanced therapeutic efficacy in murine models of cancer.

Case Study 2: PROTAC Development

Research involving t-Boc-N-amido-PEG5-Amine as a linker in PROTACs showed successful degradation of target proteins in cancer cells, highlighting its potential in targeted protein degradation therapies.

Mécanisme D'action

Target of Action

t-Boc-N-amido-PEG5-Amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s primary targets are therefore the proteins that it is designed to degrade.

Mode of Action

The compound contains an amino group and a Boc-protected amino group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form stable bonds with its targets, leading to their degradation.

Pharmacokinetics

It is known to be soluble in dcm, dmf, dmso, and water , which suggests that it may have good bioavailability. Its exact pharmacokinetic properties would depend on factors such as the route of administration and the presence of other compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG5-Amine. For example, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment can also affect the deprotection of the Boc group and thus the compound’s reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of t-boc-N-amido-PEG5-Amine typically involves the reaction of a PEG derivative with an amino group and a Boc-protected amino group. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes). The Boc group can be deprotected under mild acidic conditions to form the free amine.

Industrial Production Methods: Industrial production of t-boc-N-amido-PEG5-Amine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced under good manufacturing practices (GMP) to meet the standards required for its use in various applications.

Analyse Des Réactions Chimiques

Types of Reactions: t-boc-N-amido-PEG5-Amine undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds to form amide bonds or Schiff bases.

Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine

Common Reagents and Conditions:

Carboxylic Acids: React with the amino group to form amide bonds.

Activated NHS Esters: Facilitate the formation of amide bonds with the amino group.

Carbonyl Compounds (Ketones and Aldehydes): React with the amino group to form Schiff bases, which can be reduced to secondary amines.

Mild Acidic Conditions: Used to deprotect the Boc group and release the free amine

Major Products Formed:

Amide Bonds: Formed from the reaction of the amino group with carboxylic acids or activated NHS esters.

Schiff Bases: Formed from the reaction of the amino group with carbonyl compounds, which can be further reduced to secondary amines

Comparaison Avec Des Composés Similaires

t-boc-N-amido-PEG2-Amine: Contains a shorter PEG spacer, which may affect its solubility and reactivity.

t-boc-N-amido-PEG3-Amine: Similar to t-boc-N-amido-PEG5-Amine but with a different PEG chain length.

t-boc-N-amido-PEG15-Amine: Contains a longer PEG spacer, which may enhance its solubility and flexibility.

Uniqueness: t-boc-N-amido-PEG5-Amine is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, making it suitable for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

t-Boc-N-amido-PEG5-Amine is a polyethylene glycol (PEG) derivative that features a Boc-protected amino group. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it particularly useful in various biological and pharmaceutical applications. Its structure allows for versatile reactivity, enabling it to form conjugates with a range of biomolecules.

- Molecular Formula : C17H36N2O7

- Molecular Weight : 380.5 g/mol

- CAS Number : 189209-27-6

- Purity : ≥95%

- Storage Conditions : Recommended storage at -5°C, protected from light.

Biological Activity

The biological activity of t-Boc-N-amido-PEG5-Amine is primarily attributed to its ability to facilitate drug delivery and enhance the pharmacokinetic properties of therapeutic agents. The PEG moiety improves solubility and stability, while the amine functionality allows for further modification and conjugation with drugs, proteins, or other biomolecules.

- Drug Conjugation : The amino group can react with carboxylic acids, activated NHS esters, and carbonyls, allowing for the formation of stable drug conjugates.

- Controlled Release : The Boc group can be deprotected under mild acidic conditions, releasing the active amine for subsequent biological activity.

- Targeted Delivery : By attaching targeting ligands or antibodies to the PEG chain, t-Boc-N-amido-PEG5-Amine can be used to create targeted drug delivery systems.

Case Studies

- Antibody-Drug Conjugates (ADCs) : Research has shown that PEGylated compounds like t-Boc-N-amido-PEG5-Amine significantly improve the therapeutic index of ADCs by enhancing their solubility and circulation time in the bloodstream .

- Nanoparticle Formulations : Studies involving nanoparticle drug delivery systems have demonstrated that incorporating t-Boc-N-amido-PEG5-Amine enhances cellular uptake and reduces cytotoxicity compared to non-PEGylated formulations .

- Biocompatibility Assessments : In vitro studies have indicated that PEGylated compounds exhibit low cytotoxicity towards human cell lines, making them suitable candidates for biomedical applications .

Comparative Data Table

| Property | t-Boc-N-amido-PEG5-Amine | Other PEG Derivatives |

|---|---|---|

| Molecular Weight | 380.5 g/mol | Varies |

| Solubility | High | Varies |

| Reactivity | Amino/Carboxylic acids | Depends on structure |

| Biocompatibility | Low cytotoxicity | Varies |

| Applications | Drug delivery, ADCs | Drug delivery, diagnostics |

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGHPQVHGBCLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733820 | |

| Record name | tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189209-27-6 | |

| Record name | tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.